1,3-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

Catalog No.
S13964565
CAS No.
M.F
C6H4Br2
M. Wt
241.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien...

Product Name

1,3-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

IUPAC Name

1,3-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

Molecular Formula

C6H4Br2

Molecular Weight

241.86 g/mol

InChI

InChI=1S/C6H4Br2/c7-5-2-1-3-6(8)4-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

JSRLURSZEMLAFO-IDEBNGHGSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)Br

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)Br)Br

1,3-Dibromo(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-triene is a halogenated aromatic compound characterized by the presence of bromine substituents and isotopically labeled carbon. It features a cyclohexatriene structure, which is an aromatic compound with alternating double bonds. The incorporation of ^13C isotopes allows for specific applications in tracing and analytical studies.

The chemical reactivity of 1,3-dibromo(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-triene is influenced by the bromine atoms that can undergo substitution reactions. Common reactions include:

  • Electrophilic Aromatic Substitution: The bromine atoms can be replaced by other electrophiles under suitable conditions.
  • Nucleophilic Substitution: The bromine atoms can also be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
  • Dehydrohalogenation: This compound can undergo elimination reactions to form cyclohexadiene derivatives when treated with strong bases.

Synthesis of 1,3-dibromo(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-triene can be achieved through several methods:

  • Bromination of Cyclohexatriene: The simplest method involves the direct bromination of cyclohexatriene using bromine in an inert solvent under controlled conditions.
  • Isotopic Labeling: The use of ^13C-labeled precursors during synthesis allows for the incorporation of the isotopic label into the final product.
  • Reagents: Common reagents include elemental bromine or N-bromosuccinimide (NBS) as brominating agents.

This compound has various applications in research and industry:

  • Analytical Chemistry: Due to its isotopic labeling with ^13C, it is useful in NMR spectroscopy and mass spectrometry for tracing studies.
  • Flame Retardants: Brominated compounds are often used in flame retardant formulations due to their ability to inhibit combustion.
  • Material Science: It may serve as a precursor or additive in synthesizing advanced materials with specific thermal or chemical properties.

Interaction studies involving 1,3-dibromo(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-triene focus on its reactivity with biological molecules and other chemicals. Research typically examines:

  • Binding Affinity: Studies may investigate how this compound interacts with proteins or enzymes.
  • Metabolic Pathways: Understanding how this compound is metabolized in biological systems can provide insights into its safety and efficacy.

Several compounds share structural features with 1,3-dibromo(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-triene. Here are some examples:

Compound NameStructureUnique Features
1,2-Dibromohexa-1,3,5-trieneC₆H₈Br₂Contains two bromines on adjacent carbons
1-Bromo-2-methylcyclohexeneC₇H₉BrContains a methyl group affecting reactivity
1-Bromo-2-cyclopentylcyclohexeneC₁₃H₁₅BrIncorporates a cyclopentyl group influencing sterics

These compounds exhibit unique properties based on their substituents and structural arrangements. The presence of multiple bromines in 1,3-dibromo(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-triene enhances its reactivity compared to others.

XLogP3

3.8

Exact Mass

241.88605 g/mol

Monoisotopic Mass

239.88810 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

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